4-Propenyl-phenylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11N |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
4-prop-1-enylaniline |
InChI |
InChI=1S/C9H11N/c1-2-3-8-4-6-9(10)7-5-8/h2-7H,10H2,1H3 |
InChI Key |
BZROHZDMSYXKLU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC=C(C=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Propenyl Phenylamine and Its Analogues
Direct Synthesis Approaches to 4-Propenyl-phenylamine
Direct synthesis methods aim to introduce the amine functionality onto a pre-existing propenyl-substituted aromatic ring in a single or a few straightforward steps.
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds (aldehydes or ketones). youtube.comlibretexts.org This process involves the reaction of a carbonyl compound with an amine or ammonia to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comlibretexts.org For the synthesis of this compound, the corresponding carbonyl compound would be 4-propenylbenzaldehyde.
The reaction proceeds by the nucleophilic attack of ammonia on the carbonyl carbon of 4-propenylbenzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The subsequent reduction of the imine yields the primary amine, this compound. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common laboratory reagents. youtube.com Catalytic hydrogenation using hydrogen gas over a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is also an effective method. libretexts.orgyoutube.com
| Reducing Agent | Typical Conditions | Notes |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, pH 6-7 | Effective for one-pot reactions as it selectively reduces the imine in the presence of the aldehyde. youtube.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane or Tetrahydrofuran | A milder and less toxic alternative to NaBH3CN. |
| Catalytic Hydrogenation (H2/Pd/C or Raney Ni) | Ethanol or Methanol, elevated pressure | A clean method where the only byproduct is water. libretexts.orgyoutube.com |
The direct amination of aromatic compounds represents an atom-economical approach to the synthesis of arylamines. For this compound, a potential precursor for direct amination is a propenyl-substituted phenol, such as chavicol (4-allylphenol), which can be isomerized to 4-propenylphenol. Metal-free methods for the direct amination of phenols have been developed, offering an alternative to traditional metal-catalyzed reactions. researchgate.netorganic-chemistry.org These reactions often proceed via a Smiles rearrangement, where an amination agent is employed to convert the phenol into the corresponding aniline (B41778) derivative. researchgate.net
Another strategy involves the direct amination of nitroaromatic compounds. Recent research has shown the possibility of para-selective C-H/N-H cross-coupling between electron-deficient nitroarenes and amines, which could be a potential route if starting with a suitable propenyl-substituted nitrobenzene. researchgate.net
Transition metal-catalyzed C-N cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. mdpi.com The synthesis of this compound via this method would typically involve the reaction of a propenyl-substituted aryl halide or triflate with an ammonia surrogate or ammonia itself, catalyzed by a transition metal complex, most commonly based on palladium or copper.
For instance, 4-propenyl-bromobenzene could be coupled with ammonia in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine ligand), and a base. The development of ligands and catalytic systems has significantly advanced the scope and efficiency of these reactions, allowing them to proceed under milder conditions and with a broader range of substrates. mdpi.com Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, is another transition-metal-catalyzed reaction that could potentially be used, although it is more commonly applied to the synthesis of aliphatic amines. acs.org
| Catalyst System | Aryl Precursor | Amine Source | General Conditions |
| Palladium/Phosphine Ligand | 4-propenyl-bromobenzene | Ammonia | Base (e.g., NaOtBu), solvent (e.g., toluene), heat |
| Copper/Ligand | 4-propenyl-iodobenzene | Ammonia | Base (e.g., K2CO3), solvent (e.g., DMF), heat |
While N-alkylation and arylation strategies are typically used to synthesize secondary and tertiary amines, they are relevant in the broader context of synthesizing analogues of this compound. These methods involve the reaction of a primary amine with an alkylating or arylating agent. nih.gov A notable modern approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, often ruthenium-based. nih.govorganic-chemistry.org This method is atom-economical and generates water as the only byproduct. nih.gov
For example, aniline could be reacted with a propenyl-containing alcohol to generate an N-propenyl-phenylamine. While this does not directly yield this compound, it demonstrates a method for introducing a propenyl group onto an amino-substituted aromatic ring.
Multistep Synthesis from Functionalized Precursors
Multistep synthesis provides a reliable and often high-yielding route to this compound by starting with readily available and appropriately functionalized precursors.
A common and well-established method for the synthesis of arylamines is the reduction of the corresponding nitroaromatic compound. wikipedia.orglibretexts.orgchemguide.co.uk This approach for synthesizing this compound involves two main steps: the nitration of a propenyl-substituted benzene derivative, followed by the reduction of the resulting nitro compound. libretexts.orgchemguide.co.uk
The starting material could be a compound like anethole (4-propenylanisole). Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.orgsavemyexams.com The reaction conditions, particularly the temperature, need to be carefully controlled to favor mono-nitration and prevent side reactions. libretexts.orgchemguide.co.uk This would yield a 4-propenyl-nitrobenzene intermediate.
The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents. wikipedia.orgorganic-chemistry.org A classic method involves the use of a metal in acidic medium, such as tin and concentrated hydrochloric acid or iron in acidic media. wikipedia.orgchemguide.co.ukresearchgate.net Under these acidic conditions, the phenylammonium salt is initially formed, which is then treated with a base like sodium hydroxide to liberate the free amine. libretexts.orgchemguide.co.uk Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is another widely used and efficient method. wikipedia.org
| Reducing System | Intermediate | Final Product | Typical Conditions |
| Tin (Sn) and Concentrated HCl | Phenylammonium salt | Phenylamine | Heat under reflux, followed by addition of NaOH. libretexts.orgchemguide.co.uk |
| Iron (Fe) and Acid | Phenylammonium salt | Phenylamine | Acidic media. wikipedia.org |
| Catalytic Hydrogenation (H2/Pd/C) | Phenylamine | Phenylamine | Hydrogen gas, catalyst in a suitable solvent. wikipedia.org |
| Sodium Hydrosulfite (Na2S2O4) | Phenylamine | Phenylamine | Aqueous or alcoholic solution. wikipedia.org |
Introduction of the Propenyl Moiety via Olefination Reactions (e.g., Wittig Reaction)
The introduction of a propenyl group onto a phenylamine scaffold can be effectively achieved through olefination reactions, with the Wittig reaction being a paramount example. This reaction facilitates the conversion of a carbonyl group, such as that in 4-aminobenzaldehyde, into an alkene by reacting it with a phosphorus ylide, also known as a Wittig reagent. libretexts.orgwikipedia.org The reaction proceeds through the formation of a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring. This intermediate subsequently fragments to yield the desired alkene and a stable phosphine oxide, such as triphenylphosphine oxide, which is the thermodynamic driving force for the reaction. libretexts.orgmasterorganicchemistry.com
For the synthesis of this compound, 4-aminobenzaldehyde serves as the key starting material. The corresponding Wittig reagent would be ethyltriphenylphosphonium halide, which is deprotonated by a strong base to form the nucleophilic ylide. The reaction between the ylide and the aldehyde directly establishes the C=C double bond of the propenyl group at the 4-position of the phenylamine ring. libretexts.org A significant advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously fixed, which avoids the formation of regioisomers that can occur with other methods like alcohol dehydration. libretexts.org
The general scheme for this transformation is as follows:
Ylide Formation: An ethyltriphenylphosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium amide) to generate the corresponding ylide.
Olefination: The ylide is reacted with 4-aminobenzaldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.
Product Formation: The intermediate collapses to form this compound and triphenylphosphine oxide.
While aldehydes and ketones are excellent substrates, the reaction is generally tolerant of various other functional groups, including amines, ethers, and aromatic nitro groups. libretexts.org
Derivatization of Functionalized Phenylamine Intermediates
An alternative and highly versatile strategy for synthesizing this compound involves the derivatization of pre-functionalized phenylamine intermediates, particularly through transition-metal-catalyzed cross-coupling reactions. Methods such as the Heck and Suzuki couplings provide powerful tools for forming the required carbon-carbon bond of the propenyl group.
In this approach, a functionalized phenylamine, such as a 4-halophenylamine (e.g., 4-iodoaniline or 4-bromoaniline), serves as the aromatic core. This substrate is then coupled with a propenyl-containing reagent.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. To synthesize this compound, 4-iodoaniline could be reacted with propene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base.
Suzuki Coupling: The Suzuki reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide. A potential route would involve the reaction between 4-bromoaniline and propenylboronic acid or one of its esters.
These cross-coupling methods offer significant advantages, including mild reaction conditions and a broad tolerance for different functional groups on both coupling partners. This allows for the synthesis of a wide array of substituted analogues by simply varying the starting materials.
Another modern approach involves olefin metathesis, a reaction that reorganizes C=C double bonds. nobelprize.org For instance, 4-vinylaniline could undergo a cross-metathesis reaction with a simple alkene, catalyzed by a ruthenium complex (e.g., Grubbs catalyst), to form the desired propenyl derivative. This method is highly efficient and operates under catalytic conditions. researchgate.netbeilstein-journals.org
Stereoselective and Regioselective Synthetic Control
Control of Propenyl Group Stereochemistry (E/Z Isomerism)
The stereochemistry of the propenyl group's double bond (E vs. Z isomerism) is a critical aspect of the synthesis, as different isomers can possess distinct properties. Control over this stereochemistry can often be achieved by carefully selecting the synthetic method and reaction conditions.
In the context of the Wittig reaction , the nature of the phosphorus ylide plays a decisive role in determining the geometry of the resulting alkene. organic-chemistry.org
Non-stabilized Ylides: Ylides bearing simple alkyl groups (like the ethylidene ylide required for the propenyl group) are generally considered non-stabilized or reactive. These ylides typically react rapidly and irreversibly to form an erythro betaine intermediate, which preferentially leads to the formation of the (Z)-alkene . wikipedia.org
Stabilized Ylides: Ylides that contain electron-withdrawing groups (e.g., carbonyl or cyano groups) are more stable. Their reaction with aldehydes is often reversible, allowing for equilibration to the more thermodynamically stable threo betaine intermediate, which results in the predominant formation of the (E)-alkene . organic-chemistry.org
For the synthesis of this compound, using a standard ethyltriphenylphosphonium-derived ylide would be expected to favor the (Z)-isomer. To favor the (E)-isomer, a modification such as the Schlosser modification can be employed. This involves treating the initial betaine intermediate with a strong base like phenyllithium at low temperatures, which allows it to equilibrate to the more stable threo form before it collapses, thus yielding the (E)-alkene. wikipedia.org
Furthermore, postsynthetic isomerization offers another avenue for stereochemical control. Research on anethole ((E)-4-propenyl-anisole), a close structural analogue, has demonstrated that the thermodynamically favored (E)-isomer can be converted to the less stable (Z)-isomer via photocatalysis. nih.govmdpi.com Using specific photosensitizers and light irradiation, a high conversion from the (E)- to the (Z)-isomer can be achieved under mild conditions. mdpi.com This strategy could potentially be applied to this compound.
| Method | Key Reagents/Conditions | Predominant Isomer | Rationale |
|---|---|---|---|
| Standard Wittig Reaction | Non-stabilized ylide (e.g., Ph₃P=CHCH₃) | (Z)-alkene | Kinetic control via rapid and irreversible formation of the erythro betaine intermediate. wikipedia.org |
| Wittig Reaction (Stabilized Ylide) | Stabilized ylide (e.g., Ph₃P=CHCO₂R) | (E)-alkene | Thermodynamic control via reversible formation of the more stable threo betaine intermediate. organic-chemistry.org |
| Schlosser Modification | Non-stabilized ylide + strong base (e.g., phenyllithium) at low temperature | (E)-alkene | Base-mediated equilibration of the initial erythro betaine to the more stable threo betaine. wikipedia.org |
| Photocatalytic Isomerization | (E)-alkene + Photosensitizer (e.g., Ir(p-tBu-ppy)₃) + Light | (Z)-alkene | Energy transfer from the excited photosensitizer facilitates rotation around the C=C bond. mdpi.com |
Regiocontrol in Electrophilic Aromatic Substitution Leading to 4-Substitution
Achieving selective substitution at the 4-position (para-position) of the phenylamine ring is crucial when building the molecule through electrophilic aromatic substitution (EAS). The regiochemical outcome of EAS is governed by the directing effects of the substituents already present on the aromatic ring.
The amino group (-NH₂) is a powerful activating and ortho, para-directing group. This is due to the ability of the nitrogen's lone pair of electrons to participate in resonance, stabilizing the cationic intermediate (the sigma complex or arenium ion) that forms when the electrophile attacks at the ortho or para positions. wvu.edu The resonance structure where the positive charge is delocalized onto the nitrogen atom is particularly stable, significantly lowering the activation energy for ortho and para substitution compared to meta substitution.
However, the high reactivity of the amino group presents challenges. It can be protonated under the strongly acidic conditions often used for EAS (e.g., nitration or sulfonation), forming an ammonium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. libretexts.org Furthermore, the high activation of the ring by the -NH₂ group can lead to multiple substitutions.
To overcome these issues and favor para-substitution, a common and effective strategy is to use a protecting group . The amino group is temporarily converted into an acetamido group (-NHCOCH₃) by reacting aniline with acetic anhydride. This forms acetanilide. The acetamido group offers two key advantages for regiocontrol:
Moderated Reactivity: The acetyl group is electron-withdrawing by resonance, which reduces the activating strength of the nitrogen lone pair, preventing multiple substitutions and side reactions. libretexts.org
Steric Hindrance: The bulkiness of the acetamido group sterically hinders the ortho positions, making the para position the preferred site for attack by an incoming electrophile. libretexts.orgijarsct.co.in
Therefore, performing an electrophilic substitution reaction on acetanilide, followed by the hydrolysis of the amide back to the amine, is a standard and reliable method for producing para-substituted phenylamines. ijarsct.co.in For example, the bromination of acetanilide yields primarily p-bromoacetanilide. chegg.com
Sustainable and Green Chemistry Methodologies in this compound Synthesis
Catalytic Approaches for Enhanced Efficiency and Selectivity
Modern synthetic chemistry places a strong emphasis on the development of sustainable and green methodologies that enhance efficiency, reduce waste, and utilize less hazardous materials. Catalytic processes are central to achieving these goals in the synthesis of this compound and its analogues.
Transition-metal catalysis offers highly efficient routes to substituted anilines. For instance, palladium-catalyzed reductive amination provides a method for synthesizing N-substituted anilines from readily available nitroarenes and aldehydes. nih.gov Another innovative approach reports the synthesis of substituted anilines directly from cyclohexanones using a Pd/C–ethylene system, which functions via a hydrogen transfer mechanism. acs.org These methods often proceed with high atom economy and can reduce the number of synthetic steps compared to classical routes.
| Catalytic System | Starting Materials | Product Type | Green Chemistry Aspect |
|---|---|---|---|
| Palladium Nanoparticles | Nitroarenes, Aldehydes | N-Substituted Anilines | One-pot cascade reaction, avoids pre-synthesis of the amine. nih.gov |
| Pd/C–Ethylene | Cyclohexanones | Substituted Anilines | Utilizes a hydrogen transfer system, avoiding external H₂ gas. acs.org |
| Gold Nanoparticles | Nitroaromatics | Substituted Imines/Amines | Chemoselective cascade reactions under catalytic conditions. nih.gov |
For the introduction of the propenyl group, olefin metathesis stands out as a powerful catalytic tool. nobelprize.org As mentioned, cross-metathesis between 4-vinylaniline and a suitable olefin partner using a ruthenium catalyst (like Grubbs or Hoveyda-Grubbs catalysts) can form the propenyl C=C bond with high selectivity and efficiency. researchgate.net The catalytic nature of the reaction means that only small amounts of the metal complex are required, and the reaction often proceeds under mild conditions with high functional group tolerance. The development of such methods aligns with the principles of green chemistry by maximizing efficiency and minimizing stoichiometric waste. nih.govchemrxiv.org
Based on a comprehensive review of the available scientific literature, there is no specific, documented one-pot synthetic protocol directly for "this compound." Research on streamlined, one-pot methodologies tends to focus on structurally related compounds, such as anethole (p-propenyl anisole), various N-alkenylanilines, and other substituted aromatic amines.
Therefore, it is not possible to provide an article with detailed research findings and data tables focusing solely on the one-pot synthesis of this compound as requested in the prompt. The absence of direct research on this specific compound prevents the generation of scientifically accurate content for the outlined sections.
To provide a scientifically grounded article, documented synthetic methodologies are essential. In the case of this compound, the current body of published research does not appear to contain one-pot synthetic strategies, which are necessary to fulfill the user's request while adhering to the strict requirements of accuracy and adherence to the specified outline.
Chemical Reactivity and Mechanistic Investigations of 4 Propenyl Phenylamine
Reactivity at the Aromatic Ring System
The benzene ring in 4-Propenyl-phenylamine is the site of electrophilic aromatic substitution reactions. The rate and regioselectivity of these reactions are significantly influenced by the substituents attached to the ring, namely the amine and propenyl groups.
Electrophilic Aromatic Substitution Reactions: Influence of the Amine Functionality on Ring Activation and Regioselectivity
The amine group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. acs.org
The amine group is also a strong ortho, para-director. This means that incoming electrophiles will preferentially substitute at the positions ortho (adjacent) and para (opposite) to the amine group. The resonance structures of the carbocation intermediate (the arenium ion) formed during electrophilic attack show that the positive charge can be delocalized onto the nitrogen atom when the attack occurs at the ortho and para positions. This additional resonance stabilization lowers the activation energy for the formation of the ortho and para substituted products.
In the case of this compound, the para position is already occupied by the propenyl group. Therefore, electrophilic substitution is directed primarily to the ortho positions (C2 and C6) relative to the amine group. The propenyl group is a weak activating group and also an ortho, para-director, which reinforces the directing effect of the more powerful amine group.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophile (E⁺) | Reaction Conditions | Major Product(s) |
| Br⁺ | Br₂/FeBr₃ | 2-Bromo-4-propenyl-phenylamine |
| NO₂⁺ | HNO₃/H₂SO₄ | 2-Nitro-4-propenyl-phenylamine |
| SO₃ | Fuming H₂SO₄ | 2-Amino-5-propenyl-benzenesulfonic acid |
| R⁺ (Alkyl) | R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | 2-Alkyl-4-propenyl-phenylamine |
| RCO⁺ (Acyl) | RCOCl/AlCl₃ (Friedel-Crafts Acylation) | 2-Acyl-4-propenyl-phenylamine |
Reactions Involving the Amine Functional Group
The primary amine group is a key site of reactivity in this compound, participating in a variety of reactions including condensation, diazotization, and acylation.
Formation of Schiff Bases (Azomethines) with Carbonyl Compounds
Primary aromatic amines, such as this compound, react with aldehydes and ketones in the presence of an acid catalyst to form Schiff bases, also known as azomethines or imines. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The general mechanism proceeds through a carbinolamine intermediate.
Table 2: Formation of Schiff Bases from this compound
| Carbonyl Compound | Product (Schiff Base) |
| Benzaldehyde | N-(4-Propenylphenyl)benzenecarboximidoylbenzene |
| Acetone | N-(4-Propenylphenyl)propan-2-imine |
| Cyclohexanone | N-(4-Propenylphenyl)cyclohexanimine |
Diazotization Reactions and Subsequent Transformations of Diazonium Salts
Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form diazonium salts. uoanbar.edu.iqwikipedia.orgrsc.org In the case of this compound, this reaction yields 4-propenylbenzenediazonium chloride.
The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, known as Sandmeyer reactions, where the diazonium group (-N₂⁺) is replaced by a range of nucleophiles. nih.gov Diazonium salts can also act as electrophiles in coupling reactions with activated aromatic compounds to form azo compounds, which are often colored dyes. libretexts.org
Table 3: Transformations of 4-Propenylbenzenediazonium Chloride
| Reagent | Product |
| CuCl | 1-Chloro-4-propenylbenzene |
| CuBr | 1-Bromo-4-propenylbenzene |
| CuCN | 4-Propenylbenzonitrile |
| KI | 1-Iodo-4-propenylbenzene |
| HBF₄, heat | 1-Fluoro-4-propenylbenzene |
| H₂O, heat | 4-Propenylphenol |
| H₃PO₂ | Propenylbenzene |
| Phenol | 4-(4-Hydroxyphenylazo)-1-propenylbenzene |
Acylation and Other N-Derivatization Reactions
The amine group of this compound can be acylated by reaction with acyl chlorides or acid anhydrides to form amides. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent. This transformation is often used to protect the amine group or to introduce new functional groups into the molecule. The resulting N-acyl derivative is less basic and the aromatic ring is less activated towards electrophilic substitution compared to the parent amine.
Other N-derivatization reactions include alkylation with alkyl halides, although this can lead to a mixture of mono-, di-, and even tri-alkylated products.
Reactions Involving the Propenyl Functional Group
The propenyl group (-CH=CH-CH₃) is an unsaturated side chain that can undergo addition reactions characteristic of alkenes. The reactivity of this group is influenced by its conjugation with the aromatic ring.
Common reactions involving the propenyl group include:
Hydrogenation: The double bond of the propenyl group can be reduced to a single bond by catalytic hydrogenation, typically using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel. This reaction converts this compound to 4-Propyl-phenylamine.
Halogenation: The propenyl group can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). The reaction proceeds via a cyclic halonium ion intermediate, leading to the formation of a dihaloalkane.
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to the propenyl group follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen atoms, and the halide adds to the more substituted carbon.
Oxidation: The propenyl group can be oxidized under various conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the double bond, leading to the formation of a carboxylic acid and other products. Milder oxidation, for instance with peroxy acids, can lead to the formation of an epoxide. researchgate.net
Polymerization: Under certain conditions, such as in the presence of acid catalysts or radical initiators, the double bond of the propenyl group can participate in polymerization reactions, leading to the formation of a polymer with a polystyrene-like backbone. nih.gov
Olefin Metathesis Reactions and Polymerization Potential
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, involving the exchange of substituents between different alkenes. wikipedia.orgresearchgate.net This transformation is catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) and molybdenum (e.g., Schrock catalysts). wikipedia.org For a terminal alkene like this compound, self-metathesis would be a form of cross-metathesis, potentially leading to a mixture of products. However, the presence of the amine functionality can complicate these reactions, as Lewis basic and nucleophilic amines may coordinate to the metal center of the catalyst, disrupting the catalytic cycle. beilstein-journals.org
The polymerization potential of this compound is significant, drawing parallels with the closely related monomer, 4-vinylaniline (4-aminostyrene). Research has demonstrated that 4-vinylaniline can undergo polymerization through various mechanisms to produce functional polymers.
Research Findings on Polymerization of Related Monomers:
Radical Polymerization: Initiated chemical vapor deposition (iCVD), a free-radical polymerization technique, has been used to synthesize poly(4-aminostyrene) thin films. frontiersin.org This method allows for the creation of functional polymer coatings whose primary amine groups are available for further modification.
Anionic Living Polymerization: To create well-defined polymers with controlled molecular weight and narrow dispersity, anionic polymerization of protected 4-aminostyrene derivatives has been successfully employed. For instance, 4-(N,N-bis(trimethylsilyl)amino)styrene has been polymerized via anionic living polymerization, followed by the removal of the silyl protecting groups to yield poly(4-aminostyrene). acs.org
Spontaneous Polymerization: In acidic media, salts of N-substituted 4-aminostyrene derivatives have been shown to undergo spontaneous polymerization. The pH of the medium plays a critical role in directing the polymerization mechanism, which can proceed through either a zwitterionic chain mechanism or a stepwise hydrogen-transfer process. chem-soc.si
These examples suggest that this compound could also serve as a monomer for producing polymers with pendant amine functionalities, which are valuable in materials science for applications requiring conductivity, biocompatibility, or sites for further chemical modification. chem-soc.si
| Monomer | Polymerization Method | Key Features | Reference |
|---|---|---|---|
| 4-Vinylaniline (4-Aminostyrene) | Initiated Chemical Vapor Deposition (iCVD) | Forms functional thin films; free-radical mechanism. | frontiersin.org |
| 4-(N,N-bis(trimethylsilyl)amino)styrene | Anionic Living Polymerization | Produces well-defined polymers with controlled architecture. | acs.org |
| N-Alkyl 4-Aminostyrene Salts | Spontaneous Polymerization | Mechanism is pH-dependent (zwitterionic or hydrogen-transfer). | |
| 4-Aminostyrene with 4-Nitrostyrene | Spontaneous Block Copolymerization | Forms block copolymers with potential applications as paints or stabilizers. | chem-soc.si |
Addition Reactions Across the Carbon-Carbon Double Bond
The propenyl group's carbon-carbon double bond is susceptible to addition reactions, where the π-bond is broken and two new σ-bonds are formed. The regioselectivity of these reactions, particularly with unsymmetrical reagents like hydrogen halides, is a key consideration.
Electrophilic Addition and Markovnikov's Rule: In the electrophilic addition of a protic acid (HX) to an alkene, the reaction is initiated by the attack of the electron-rich π-bond on the electrophilic proton. masterorganicchemistry.com This forms a carbocation intermediate, which is then attacked by the nucleophilic halide ion. masterorganicchemistry.com The regioselectivity of this addition typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, resulting in the formation of the more stable (i.e., more substituted) carbocation. youtube.comlibretexts.org
For this compound, the addition of H-X would proceed via one of two possible carbocation intermediates. The stability of these intermediates is influenced by both the alkyl substitution and the electronic effects of the phenylamine ring. The amino group is a strong electron-donating group, which can stabilize an adjacent positive charge through resonance. This effect would strongly favor the formation of the carbocation on the carbon atom closer to the aromatic ring (the benzylic position), leading to the Markovnikov product where the halide adds to this more substituted and electronically stabilized carbon.
Catalytic Hydrogenation: The double bond of the propenyl group can be saturated via catalytic hydrogenation, a reaction that involves the addition of hydrogen (H₂) in the presence of a metal catalyst. This process is fundamental in organic synthesis for converting alkenes to alkanes. Both heterogeneous catalysts (e.g., palladium on carbon, platinum oxide) and homogeneous catalysts (e.g., Wilkinson's catalyst) can be employed. libretexts.orgresearchgate.net The reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com For this compound, this reaction would yield 4-propylaniline. The choice of catalyst and reaction conditions (temperature, pressure) is critical to ensure selective hydrogenation of the alkene without affecting the aromatic ring. researchgate.netresearchgate.net
Elucidation of Reaction Mechanisms
Mechanistic Pathways of Homogeneous and Heterogeneous Catalytic Transformations
Olefin Metathesis Mechanism: The widely accepted mechanism for olefin metathesis, proposed by Yves Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene catalyst and the olefin substrate. wikipedia.orgbohrium.com The key intermediate is a four-membered metallacyclobutane. bohrium.com The catalytic cycle involves the formation of this intermediate, followed by its fragmentation to release a new olefin and a new metal-alkylidene, which continues the cycle. For a substrate like this compound, the amine group could potentially interfere by coordinating to the vacant site on the metal catalyst, which is necessary for the olefin to bind and enter the catalytic cycle.
Catalytic Hydrogenation Mechanisms:
Heterogeneous Catalysis: In hydrogenation using a heterogeneous catalyst like Pd/C, the reaction occurs on the surface of the metal. Gaseous hydrogen is adsorbed onto the metal surface and dissociates into hydrogen atoms. The alkene also adsorbs to the surface via its π-system. The reaction proceeds through the stepwise transfer of hydrogen atoms from the metal surface to the carbons of the double bond, resulting in the saturated alkane, which then desorbs from the surface. youtube.com
Homogeneous Catalysis: With a homogeneous catalyst such as Wilkinson's catalyst, [RhCl(PPh₃)₃], the mechanism occurs entirely in the solution phase. A common pathway involves the oxidative addition of H₂ to the rhodium(I) complex, forming a dihydrido-rhodium(III) species. The alkene then coordinates to this complex, followed by the migratory insertion of one hydride ligand onto the alkene to form a rhodium-alkyl intermediate. Finally, reductive elimination of the alkane product regenerates the rhodium(I) catalyst, completing the cycle. wiley-vch.delibretexts.org The aniline (B41778) moiety of this compound could potentially act as a ligand, competing with the phosphine ligands or the alkene for coordination to the metal center, thereby influencing the reaction rate.
| Catalytic Transformation | Catalyst Type | Key Mechanistic Steps | Potential Influence of Phenylamine Group |
|---|---|---|---|
| Olefin Metathesis | Homogeneous (e.g., Grubbs) | Formation of metallacyclobutane intermediate via [2+2] cycloaddition/cycloreversion. | Amine can act as a Lewis base, coordinating to the metal and inhibiting catalysis. |
| Hydrogenation | Heterogeneous (e.g., Pd/C) | Adsorption and dissociation of H₂ on metal surface; stepwise addition of H atoms to adsorbed alkene. | Amine group can influence adsorption characteristics on the catalyst surface. |
| Hydrogenation | Homogeneous (e.g., Wilkinson's) | Oxidative addition of H₂, alkene coordination, migratory insertion, reductive elimination. | Amine can compete for coordination sites on the metal catalyst. |
Electron Transfer and Radical Mechanisms in Chemical Transformations
The electronic nature of the aniline ring and the reactivity of the propenyl group make this compound a candidate for reactions initiated by electron transfer or involving radical intermediates.
Electron Transfer Mechanisms: Anilines are effective electron donors. Single-electron transfer (SET) from the nitrogen atom of the aniline moiety to a suitable electron acceptor can generate a radical cation. koreascience.kr This SET process can be initiated photochemically or by chemical oxidants. nih.govsigmaaldrich.com The resulting radical cation of this compound would be a highly reactive species. Subsequent deprotonation or reaction with a nucleophile could lead to the formation of new carbon-carbon or carbon-heteroatom bonds. For example, the formation of an electron donor-acceptor (EDA) complex between an aniline derivative and an electron-deficient olefin can, upon photoirradiation, lead to SET, generating radical ions that can engage in cyclization reactions. nih.gov
Radical Mechanisms: Radical reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org
Initiation: This step involves the formation of a radical species, often through the homolytic cleavage of a weak bond using heat or light, or via a single-electron transfer process. libretexts.org
Propagation: A radical reacts with a stable molecule to generate a new radical, which continues the chain. For this compound, a radical could add across the double bond. The regioselectivity of this addition would favor the formation of the more stable radical intermediate. Attack at the terminal carbon of the propenyl group would generate a more stable secondary, benzylic radical, stabilized by both the adjacent alkyl group and the aromatic ring.
Termination: Two radical species combine to form a stable, non-radical product, terminating the chain reaction.
Advanced Spectroscopic and Computational Characterization of 4 Propenyl Phenylamine
Advanced Spectroscopic Methods for Structural and Electronic Elucidation
The comprehensive characterization of 4-Propenyl-phenylamine relies on a multi-faceted approach, integrating various spectroscopic techniques with computational modeling. This synergy provides a detailed understanding of its molecular geometry, vibrational modes, electronic transitions, and solid-state packing.
Vibrational Spectroscopy (FT-IR, Raman, FT-Raman) with Focus on Theoretical-Experimental Correlations and Detailed Assignments
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound. The correlation between experimentally observed vibrational frequencies and those calculated via computational methods, such as Density Functional Theory (DFT), allows for precise and detailed mode assignments. nih.govnih.govresearchgate.net
The vibrational spectrum of this compound is characterized by distinct bands corresponding to the aniline (B41778) ring, the propenyl substituent, and the amine group.
N-H Vibrations: The amine group typically exhibits symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹.
Aromatic Ring Vibrations: The C-H stretching vibrations of the benzene ring appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. The ring-breathing mode, a symmetric C-C stretching vibration, is a strong band in the Raman spectrum and is indicative of the substituted benzene ring. s-a-s.org
Propenyl Group Vibrations: The alkenyl C=C stretch is expected around 1640-1680 cm⁻¹. The =C-H stretching vibrations occur just above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations are observed in the 800-1000 cm⁻¹ range. The methyl group (CH₃) of the propenyl chain shows characteristic symmetric and asymmetric stretching and bending modes.
Theoretical calculations using DFT methods, often with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and compute the harmonic vibrational frequencies. nih.gov The calculated frequencies are typically scaled to correct for anharmonicity and computational approximations, leading to excellent agreement with experimental data. nih.gov This correlative analysis enables unambiguous assignment of each vibrational band to a specific molecular motion.
Table 1: Theoretical and Experimental Vibrational Frequencies for Phenylamine Derivatives
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 2-bromo-4-methyl-phenylamine nih.gov | Assignment |
| N-H Asymmetric Stretch | ~3450 | 3474 | Amine Group |
| N-H Symmetric Stretch | ~3360 | 3385 | Amine Group |
| Aromatic C-H Stretch | ~3050 | 3060 | Phenyl Ring |
| Alkenyl C-H Stretch | ~3020 | - | Propenyl Group |
| N-H Scissoring | ~1620 | 1622 | Amine Group |
| Aromatic C=C Stretch | ~1600, ~1510 | 1601, 1509 | Phenyl Ring |
| Alkenyl C=C Stretch | ~1650 | - | Propenyl Group |
| C-N Stretch | ~1280 | 1287 | Phenyl-Amine Bond |
Note: Data for 2-bromo-4-methyl-phenylamine is provided as a reference for typical vibrational assignments in a substituted phenylamine.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Molecular Orbitals
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the transitions of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals. libretexts.org
The UV-Vis spectrum of this compound is dominated by electronic transitions associated with the aromatic system, which is extended by conjugation with both the amine group and the propenyl side chain.
π → π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. For benzene derivatives, characteristic bands include the E-bands and the B-band. wikipedia.org The extended conjugation in this compound is expected to cause a bathochromic shift (shift to longer wavelengths) of these bands compared to benzene or aniline. libretexts.org
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pair on the nitrogen atom of the amine group) to an antibonding π* orbital of the aromatic ring. wikipedia.org These transitions are typically of lower intensity compared to π → π* transitions.
Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are used to predict the electronic absorption spectra. researchgate.net These calculations provide information on the energies of the electronic transitions, the oscillator strengths (related to absorption intensity), and the nature of the molecular orbitals (e.g., HOMO, LUMO) involved in these transitions. nih.gov The HOMO is often localized on the electron-rich aniline moiety, while the LUMO is distributed over the conjugated π-system.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Expected λmax (nm) | Involved Orbitals | Characteristics |
| π → π* (E-band) | ~210 | π (HOMO-n) → π* (LUMO+m) | High Intensity |
| π → π* (B-band) | ~260-290 | π (HOMO) → π* (LUMO) | Moderate to High Intensity, Structurally Sensitive |
| n → π | ~320-350 | n (Nitrogen lone pair) → π (LUMO) | Low Intensity, Solvent Dependent |
Note: Wavelengths are estimations based on aniline and conjugated aromatic systems.
High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Chemical Shift Prediction (e.g., GIAO method)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR: The proton spectrum would show distinct signals for the aromatic protons, the amine protons, and the protons of the propenyl group. The aromatic protons would appear as a complex pattern (likely two doublets for the AA'BB' system) in the ~6.5-7.5 ppm range. The amine protons would give a broad signal, the chemical shift of which is dependent on solvent and concentration. The vinyl protons of the propenyl group would resonate in the ~5.0-6.5 ppm region, exhibiting complex splitting due to cis and trans couplings. The terminal methyl group would appear as a doublet around ~1.8 ppm.
¹³C NMR: The carbon spectrum would display signals for each unique carbon atom. The aromatic carbons would resonate in the ~115-150 ppm range, with the carbon attached to the nitrogen (C-NH₂) being significantly shielded. The alkenyl carbons would appear in the ~120-140 ppm region.
Conformational analysis can be performed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. mdpi.com This can help determine the preferred orientation of the propenyl group relative to the phenyl ring.
Furthermore, computational chemistry provides powerful tools for predicting NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts from first principles. researchgate.net By performing GIAO calculations on different possible conformers of this compound and comparing the predicted shifts with experimental data, the dominant conformation in solution can be identified. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH (ortho to NH₂) | ~6.6 | ~115 |
| Aromatic CH (meta to NH₂) | ~7.1 | ~129 |
| Aromatic C-NH₂ | - | ~146 |
| Aromatic C-Propenyl | - | ~130 |
| Amine NH₂ | Variable (e.g., 3.5-4.5) | - |
| Vinyl CH (α to ring) | ~6.2 | ~131 |
| Vinyl CH (β to ring) | ~5.9 | ~125 |
| Methyl CH₃ | ~1.8 | ~18 |
Note: These are estimated values based on standard substituent effects.
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns upon ionization. In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation into smaller, charged ions. chemguide.co.uk
The mass spectrum of this compound (C₉H₁₁N, molecular weight ≈ 133.19 g/mol ) would show a prominent molecular ion peak at m/z 133. The fragmentation pattern would be characteristic of an aniline derivative with an unsaturated side chain.
Loss of a Methyl Radical: A common fragmentation pathway would be the cleavage of the C-C bond beta to the aromatic ring, leading to the loss of a methyl radical (•CH₃, 15 Da). This would produce a highly stable, resonance-delocalized cation at m/z 118.
Loss of Hydrogen Cyanide: Fragmentation of the aniline ring can lead to the loss of HCN (27 Da) from the molecular ion or subsequent fragments.
Other Fragmentations: Cleavage of the propenyl chain can lead to various other smaller fragments. The stability of the aromatic ring means that fragments containing the intact ring will be prominent. libretexts.org
Analysis of these fragmentation patterns allows for the confirmation of the molecular structure and the identification of its key functional components.
Table 4: Plausible Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Proposed Structure/Loss |
| 133 | [C₉H₁₁N]⁺• | Molecular Ion (M⁺•) |
| 132 | [C₉H₁₀N]⁺ | [M-H]⁺ |
| 118 | [C₈H₈N]⁺ | [M-CH₃]⁺ |
| 106 | [C₇H₈N]⁺ | Loss of C₂H₃ |
| 91 | [C₆H₅N]⁺• | Loss of C₃H₆ |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Advanced Fluorescence Spectroscopic Techniques (e.g., Resonance Light Scattering, Fluorescence Lifetimes, Quantum Yield Determinations)
Aniline and its derivatives are known to be fluorescent, and this compound is expected to exhibit fluorescence due to its conjugated π-electron system. Advanced fluorescence techniques can provide detailed information about its photophysical properties.
Fluorescence Quantum Yield (Φf): This parameter measures the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.netkobv.de The quantum yield is a crucial characteristic for potential applications in materials science or as a fluorescent probe. It can be determined either through absolute methods using an integrating sphere or, more commonly, through relative methods by comparison with a standard of known quantum yield. bjraylight.com
Fluorescence Lifetime (τf): The lifetime is the average time the molecule spends in the excited state before returning to the ground state. nist.gov It is sensitive to the molecular environment and can be affected by quenching processes. Time-resolved fluorescence spectroscopy is used to measure these lifetimes, which are typically in the nanosecond range for organic fluorophores.
Resonance Light Scattering (RLS): While less common for small molecules, RLS can be a powerful technique for studying molecular aggregation. Enhanced RLS signals can indicate the formation of supramolecular assemblies or nanoparticles, providing information that is complementary to absorption and fluorescence emission spectroscopy.
While specific experimental data for this compound is not widely published, the principles of these techniques are well-established for characterizing similar aromatic amines.
X-ray Diffraction for Solid-State Structure Determination and Analysis of Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. redalyc.org
This structural data is invaluable for understanding the molecule's conformation in the solid state and for analyzing the intermolecular interactions that govern the crystal packing. For this compound, key interactions would include:
Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, forming N-H···N or N-H···π interactions with neighboring molecules. These interactions are crucial in directing the crystal packing arrangement. nih.gov
π-π Stacking: The aromatic phenyl rings can interact with each other through π-π stacking. These interactions can be in face-to-face (sandwich) or offset-stacked arrangements and contribute significantly to the stability of the crystal lattice. wikipedia.org
Computational Chemistry and Theoretical Investigations
Computational chemistry serves as a powerful tool to elucidate the intrinsic properties of molecules at an atomic level. For this compound, a variety of theoretical methods are employed to predict and understand its behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov DFT calculations, often utilizing functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. scispace.com These calculations help in identifying the lowest energy conformers and understanding the rotational barriers around single bonds. scispace.com
The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also elucidated through DFT. This information is crucial for understanding the molecule's reactivity and spectroscopic properties. mdpi.com
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edunih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. wuxibiology.comresearchgate.net A smaller gap generally indicates higher reactivity. For this compound, the HOMO is typically localized on the electron-rich phenylamine moiety, while the LUMO is distributed over the propenyl group and the aromatic ring. researchgate.netresearchgate.net This distribution suggests that the amine group is the primary site for electrophilic attack, while the propenyl chain and the ring are susceptible to nucleophilic attack. The calculated HOMO-LUMO gap provides a quantitative measure of its kinetic stability. thaiscience.info
Natural Bond Orbital (NBO) analysis provides a localized picture of the bonding within a molecule, translating the complex molecular orbitals into familiar Lewis structures with lone pairs and bonds. wikipedia.orgq-chem.comwisc.edu This method allows for the quantification of intramolecular charge transfer (ICT) interactions, which are crucial for understanding molecular stability. materialsciencejournal.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.comnih.gov The MEP surface is colored to represent different electrostatic potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). researchgate.netresearchgate.netwolfram.com
For this compound, the MEP map would typically show a negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a likely site for electrophilic attack. The hydrogen atoms of the amine group and the aromatic ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. apeejay.edu This in silico approach is widely used in drug discovery to understand how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.govnih.govresearchgate.net
Docking simulations can predict the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy. elsevierpure.com These predictions are crucial for identifying potential biological activities of the compound and for designing new molecules with improved binding properties. The interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. researchgate.netnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound and its interactions with surrounding molecules, such as solvent. nih.govrsc.org
These simulations are valuable for assessing the conformational stability of different isomers and for understanding how the molecule behaves in different environments (e.g., in a vacuum, in water, or in a lipid bilayer). MD can reveal the flexibility of the propenyl chain and the dynamics of the amine group, providing insights that are not accessible from static computational models.
Hirshfeld Surface Analysis and Quantification of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis is based on the electron distribution of a molecule and allows for the partitioning of crystal space into regions where the electron density of a promolecule dominates that of the procrystal. The resulting Hirshfeld surface can be mapped with various properties, such as dnorm (normalized contact distance), to highlight and analyze different types of intermolecular contacts.
For a hypothetical crystalline structure of this compound, the Hirshfeld surface analysis would reveal the nature and extent of various non-covalent interactions, including hydrogen bonds, and van der Waals forces. The dnorm surface would likely show distinct red spots indicating close contacts, which are characteristic of hydrogen bonding and other strong interactions.
Quantification of Intermolecular Interactions:
| Interaction Type | Description | Hypothetical Contribution (%) |
| H···H | Interactions between hydrogen atoms are typically the most abundant in organic molecules and contribute significantly to the overall crystal packing. nih.govnih.gov | 45.5 |
| C···H/H···C | These contacts represent van der Waals interactions between carbon and hydrogen atoms from the phenyl ring and propenyl group. nih.gov | 28.2 |
| N···H/H···N | These interactions are indicative of hydrogen bonding, with the amine group acting as a hydrogen bond donor and potentially an acceptor. nih.gov | 15.8 |
| C···C | These contacts arise from π-π stacking interactions between the phenyl rings of adjacent molecules. nih.gov | 8.5 |
| Other | Minor contributions from other types of interactions. | 2.0 |
Hydrogen Bonding: The amine group (-NH2) of this compound is capable of forming N-H···N or N-H···π hydrogen bonds. The presence of these interactions would be visualized as distinct spikes in the decomposed fingerprint plots.
Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Comparative Studies
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used for comparative studies with experimental data. Density Functional Theory (DFT) is a commonly employed method for these predictions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be theoretically predicted. The predicted values are influenced by the electronic environment of each nucleus. A hypothetical set of predicted 1H NMR chemical shifts is presented in Table 2. Machine learning approaches are also increasingly being used for accurate NMR shift prediction. mdpi.comnih.gov
| Proton | Environment | Hypothetical Predicted Chemical Shift (ppm) |
| H-2, H-6 | Aromatic protons ortho to the amino group | 6.65 |
| H-3, H-5 | Aromatic protons meta to the amino group | 7.10 |
| H-1' | Vinylic proton adjacent to the phenyl ring | 6.30 |
| H-2' | Vinylic proton | 5.15 |
| H-3' | Methyl protons | 1.85 |
| -NH2 | Amine protons | 3.60 |
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to identify the characteristic vibrational frequencies of the functional groups in this compound. The predicted frequencies can be compared with experimental data to confirm the molecular structure. Key predicted vibrational frequencies are listed in Table 3.
| Vibrational Mode | Functional Group | Hypothetical Predicted Wavenumber (cm-1) |
| N-H stretching | Primary amine | 3450 - 3350 |
| C-H stretching (aromatic) | Phenyl ring | 3100 - 3000 |
| C-H stretching (alkenyl) | Propenyl group | 3080 - 3010 |
| C=C stretching (alkenyl) | Propenyl group | 1650 |
| C=C stretching (aromatic) | Phenyl ring | 1600, 1500 |
| N-H bending | Primary amine | 1640 - 1560 |
| C-N stretching | Aryl amine | 1340 - 1250 |
| C-H out-of-plane bending | p-disubstituted phenyl | 850 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT). The presence of the aniline chromophore, with the propenyl group acting as an auxochrome, would influence the absorption maxima (λmax). The predicted UV-Vis spectrum would likely show two main absorption bands characteristic of aniline derivatives.
| Transition | Hypothetical Predicted λmax (nm) |
| π → π | 240 |
| n → π | 290 |
Applications of 4 Propenyl Phenylamine in Chemical Science and Technology
Catalysis and Organocatalysis
In the realm of catalysis, 4-propenyl-phenylamine and its derivatives serve as crucial components in the design of both transition metal-based and metal-free catalytic systems. The presence of both the amine and the propenyl functionalities allows for diverse modes of action, enabling its use as a ligand, a precursor to more complex catalytic structures, and a participant in various organic transformations.
Role as Ligands or Precursors in Transition Metal-Catalyzed Systems
The amine group in this compound and its isomers, such as 4-vinylaniline, provides a coordination site for transition metals, making them effective ligands in catalysis. These aniline (B41778) derivatives can be used to synthesize novel, sterically bulky, and easily accessible N-heterocyclic carbene (NHC) ligands. These ligands can form complexes with transition metals like palladium, which are active in a variety of cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations nih.gov. The steric hindrance provided by the ligand structure around the metal center is critical for the catalytic activity and the stability of reaction intermediates nih.gov.
Furthermore, palladium(II) Schiff base complexes derived from allylamine and vinylaniline have been reported, highlighting the utility of these compounds in forming stable and catalytically active metal complexes. Transition metal η³-allyl complexes are significant intermediates in many catalytic reactions, and the direct allylation of anilines using allylic alcohols can be catalyzed by platinum complexes, demonstrating a pathway to N-allylanilines which can also act as ligands nih.govwikipedia.org.
The development of novel ligands is crucial for advancing transition-metal-catalyzed photoreactions. While many existing ligands were developed for thermal reactions, there is a growing need for ligands specifically designed for photoreactions. Researchers have developed new ligands that can form complexes with various transition metals to facilitate photoreactions, expanding the toolkit for synthetic chemists masterorganicchemistry.com.
Application in Phase Transfer Catalysis and Related Methodologies
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases researchgate.netwikipedia.orgdalalinstitute.com. While direct application of this compound as a phase-transfer catalyst is not extensively documented, its derivatives can be envisioned to function in this capacity. Quaternary ammonium salts, which are common phase-transfer catalysts, can be synthesized from amines. By quaternizing the amino group of N-allyl anilines, it is possible to create catalysts with specific lipophilicity and catalytic activity for SN2 displacement reactions, alkylations, and other transformations occurring in biphasic systems core.ac.ukcrdeepjournal.orgfzgxjckxxb.comoperachem.com. The synthesis of N-allyl derivatives of other nitrogen-containing heterocycles has been successfully achieved using phase-transfer catalysis, indicating the compatibility of the allyl group with these reaction conditions researchgate.net.
The effectiveness of a phase-transfer catalyst is dependent on its structure, which influences its solubility in the organic and aqueous phases and its ability to transport anions nih.gov. The propenyl group in a modified this compound-based catalyst could potentially influence these properties, offering a tunable platform for designing catalysts for specific applications.
Use in Specific Organic Synthesis Transformations (e.g., Reductions, Alkylations, Metathesis)
This compound and its isomers are valuable substrates and reagents in a variety of organic synthesis transformations.
Reductions: The synthesis of anilines is often achieved through the reduction of the corresponding nitrobenzene derivatives. This transformation can be carried out using various reducing agents, including metal catalysts like iron or tin in the presence of acid, or through catalytic hydrogenation with hydrogen gas over a palladium catalyst researchgate.netyoutube.comstackexchange.comquora.comrug.nl. These methods provide a direct route to the aniline core of this compound.
Alkylations: The amino group of anilines can undergo N-alkylation. The selective monoallylation of anilines to produce N-allyl anilines can be achieved using reusable solid acid catalysts like zirconium dioxide supported tungsten oxide nih.gov. Research has also focused on the formation of 4-allylanilines from anilines and allylic alcohols using imidazolium-based catalysts, where the regioselectivity can be tuned to favor the C-allylated product researchgate.net. The alkylation of anilines is a fundamental process for creating more complex molecules with applications in pharmaceuticals and materials science nih.govresearchgate.netresearchgate.net.
Metathesis: Olefin metathesis is a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum or tungsten (Schrock catalysts) masterorganicchemistry.comwikipedia.orgbeilstein-journals.orgsigmaaldrich.comorganic-chemistry.org. The propenyl group of this compound can participate in cross-metathesis reactions with other olefins, allowing for the introduction of new functional groups and the synthesis of more complex molecules masterorganicchemistry.combeilstein-journals.orgsigmaaldrich.com. This reaction is highly valued for its efficiency and tolerance of various functional groups wikipedia.org. Alkyne metathesis, a related process for internal alkynes, further expands the synthetic utility of metathesis reactions in organic synthesis core.ac.uk.
Table 1: Examples of Organic Synthesis Transformations Involving Aniline Derivatives
| Transformation | Reactants | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| Reduction | Nitrobenzene | H₂/Pd | Aniline | stackexchange.com |
| Monoallylation | Aniline, Allyl alcohol | WO₃/ZrO₂ | N-allylaniline | nih.gov |
| Formation of 4-allylaniline | Aniline, Allyl alcohol | bcmim-I | 4-allylaniline | researchgate.net |
| Cross Metathesis | Diene | Grubbs' Catalyst | Cycloalkene | masterorganicchemistry.com |
Integration into Metal-Organic Frameworks (MOFs) and Other Porous Materials for Catalytic Applications
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters bridged by organic ligands nih.gov. The functionalization of the organic linkers is a key strategy for tuning the properties of MOFs for applications in catalysis standard.ac.irrsc.orgresearchgate.netnih.gov. The amino group of this compound allows it to be incorporated as a functionalized linker into MOF structures. These amino-functionalized MOFs can serve as basic catalysts or as platforms for post-synthetic modification to introduce other catalytic sites standard.ac.irnih.gov.
For instance, MOFs have been designed to act as efficient heterogeneous catalysts for various organic reactions nih.gov. The incorporation of ligands with open-metal sites or specific functional groups can create active centers for catalysis rsc.org. While direct integration of this compound into MOFs for catalysis is an area of ongoing research, the use of similar amino-functionalized linkers is well-established. Furthermore, a calcium-based MOF has been used as a metal-free catalyst for the selective synthesis of 4-allylaniline isomers, demonstrating the potential of MOFs in facilitating reactions involving this compound youtube.com.
Materials Science and Polymer Chemistry
The bifunctional nature of this compound, possessing both a polymerizable propenyl group and a reactive amine, makes it a valuable monomer for the synthesis of advanced polymeric materials.
Building Blocks for Advanced Polymeric Materials (e.g., Polyamides, Polyimides, Block Copolymers)
Polyamides and Polyimides: Aromatic diamines are key monomers in the synthesis of high-performance polyamides and polyimides, which are known for their excellent thermal stability and mechanical properties nih.govcore.ac.ukku.ac.aezeusinc.comvt.edujrmds.in. By converting the propenyl group of this compound into a second amine group, a novel diamine monomer can be obtained. This diamine can then be reacted with dicarboxylic acids or their derivatives to form polyamides, or with tetracarboxylic dianhydrides to produce polyimides nih.govcore.ac.uknih.govku.ac.aezeusinc.comvt.eduresearchgate.netresearchgate.net. The synthesis of polyimides typically involves a two-step process: the formation of a poly(amic acid) precursor followed by thermal or chemical cyclodehydration core.ac.ukvt.eduresearchgate.net. The properties of the resulting polymers, such as solubility, thermal stability, and mechanical strength, can be tailored by the specific structure of the diamine and the dianhydride or dicarboxylic acid used ku.ac.aevt.edu.
Block Copolymers: Block copolymers are macromolecules composed of two or more different polymer chains linked together. They can self-assemble into various nanostructures, making them useful for a wide range of applications rug.nl. 4-Vinylaniline, an isomer of this compound, can be polymerized via controlled radical polymerization techniques to form well-defined polymer blocks. These blocks can then be combined with other polymer segments to create block copolymers with tailored properties and functionalities rug.nl. The synthesis of block copolymers often involves sequential polymerization steps or the use of macroinitiators operachem.comresearchgate.net.
Table 2: Polymer Types and Potential Monomers Derived from this compound
| Polymer Type | Monomer 1 (from this compound) | Monomer 2 | Resulting Polymer Feature |
|---|---|---|---|
| Polyamide | Diamine derivative | Dicarboxylic acid | High thermal and mechanical strength |
| Polyimide | Diamine derivative | Tetracarboxylic dianhydride | Excellent thermal stability |
| Block Copolymer | Poly(4-vinylaniline) | Other vinyl monomer | Self-assembling nanostructures |
Functional Monomers in Polymerization Processes to Tailor Material Properties
While direct research on the use of this compound as a functional monomer is not extensively documented in publicly available literature, its structural motifs suggest significant potential in polymerization processes. The propenyl group can participate in various polymerization reactions, such as addition polymerization, while the amine group offers a site for post-polymerization modification or can influence the polymerization process itself. This dual functionality would allow for the precise tailoring of material properties, introducing specific chemical reactivity, altering solubility, and enhancing thermal stability.
Development of Nanocomposites and Self-Assembled Monolayers for Surface Modification
The amine group in this compound provides a key functionality for surface modification. This group can form strong interactions with various surfaces, including metals and metal oxides, making it a candidate for the development of self-assembled monolayers (SAMs). Such SAMs can be used to alter the surface properties of materials, for instance, to improve adhesion, provide corrosion resistance, or introduce specific functionalities. In the context of nanocomposites, this compound could be utilized to functionalize nanoparticles, ensuring their compatibility with a polymer matrix and leading to enhanced mechanical or functional properties of the composite material.
Contribution to Novel Framework Materials (e.g., Van der Waals Open Frameworks)
The rigid phenyl ring combined with the reactive amine and propenyl groups makes this compound a potential building block for the synthesis of novel framework materials. These materials, which can include metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), are characterized by their porous structures and high surface areas. The specific geometry and reactivity of this compound could direct the assembly of unique framework topologies with potential applications in gas storage, separation, and catalysis.
Chemical Intermediates and Fine Chemicals Synthesis
Beyond its potential in materials science, this compound serves as a valuable intermediate in the synthesis of a wide array of fine chemicals. Its reactive sites allow for a variety of chemical transformations, making it a versatile precursor for complex molecules.
Precursors for Dyes, Pigments, and Optical Materials
The aromatic amine structure of this compound is a common feature in many classes of dyes and pigments. The amine group can be readily diazotized and coupled with other aromatic compounds to produce azo dyes, a large and commercially important class of colorants. Furthermore, the propenyl group can be chemically modified to tune the electronic properties of the resulting molecule, thereby influencing its color and other optical properties. This makes this compound a potential precursor for the synthesis of functional dyes and materials with specific optical characteristics. One patent mentions the use of this compound in the synthesis of monoazo dyes patsnap.com.
Intermediates in Agrochemical Synthesis (e.g., Herbicides, Crop Protection Agents)
Biological and Environmental Interactions of 4 Propenyl Phenylamine Strictly Non Clinical Focus
Molecular Interactions with Biological Systems (In Vitro and In Silico Studies)
The study of how small molecules like 4-propenyl-phenylamine interact with biological macromolecules is fundamental to understanding their potential biological activity. These investigations are typically carried out using in vitro (experimental) and in silico (computational) methods.
In Vitro Binding Assays: Experimental techniques are used to directly measure the binding between a ligand and a protein. Quantitative pull-down assays, for instance, can determine the dissociation constant (Kd) by immobilizing a "bait" protein and measuring the amount of a "prey" protein from a solution that binds to it at various concentrations. nih.gov Other methods, such as the Electrophoretic Mobility Shift Assay (EMSA), are used to confirm the binding of proteins to specific DNA or RNA sequences. pubcompare.ai While specific binding data for this compound is not widely available, these are the types of assays that would be employed to identify and quantify its interactions with specific protein targets.
In Silico Molecular Docking: Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govharbinengineeringjournal.com This technique is widely used in drug discovery to simulate the interaction between a ligand and the active site of a target protein, such as an enzyme or receptor. nih.gov Studies on various aniline (B41778) derivatives have successfully used molecular docking to predict their binding to targets like DNA gyrase. nih.govresearchgate.net In such studies, the aniline derivative is computationally placed into the binding site of the protein, and a scoring function is used to estimate the binding energy. The results can reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Asp73, Asn46), that stabilize the ligand-protein complex. nih.gov These computational approaches allow for the rapid screening of how molecules like this compound might interact with a wide range of biological targets.
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For a molecule like this compound, SAR would explore how modifications to the phenyl ring, the amine group, or the propenyl side chain alter its interaction with a given biological target.
Based on general principles from studies on related substituted anilines and phenols, several hypotheses can be formed:
Substituents on the Phenyl Ring: The type and position of substituents on the aniline ring are critical. The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃) versus electron-donating groups (e.g., -OCH₃, -CH₃) can significantly alter the electronic properties of the molecule, affecting its binding affinity and reactivity. nih.govmdpi.com Toxicity studies on substituted anilines have shown a correlation between toxic effects and the Hammett sigma constant, a measure of the electron-donating or -withdrawing character of a substituent. nih.gov
The Amine Group: The hydrogen-bonding capacity of the -NH₂ group is crucial for interactions with polar residues in a protein's binding site. nih.gov N-alkylation or N-acylation would change this capacity and introduce steric bulk, likely altering binding specificity and affinity.
The following interactive table illustrates a hypothetical SAR study for this compound derivatives against a generic enzyme target, based on established chemical principles.
Table 1. Hypothetical Structure-Activity Relationship Data for this compound Derivatives. This table illustrates how systematic chemical modifications could influence the binding affinity of the parent compound to a hypothetical protein target.
No Verifiable Scientific Data Found for "this compound" in Requested Biological and Environmental Contexts
Despite a comprehensive search of available scientific literature and environmental data, no specific information could be retrieved for the chemical compound "this compound" (also known as 4-allylaniline) within the detailed scope of the requested article outline. The search encompassed its role in non-clinical biological interactions and its environmental fate and degradation mechanisms.
The investigation sought to elaborate on the following specific areas:
Role in Chemopreventive or Phytopathogenic Interactions (e.g., Crop Protection, Non-Toxicological)
Environmental Fate and Degradation Mechanisms
Photolytic Degradation Pathways in Aquatic and Terrestrial Environments
Microbial Degradation Processes and Metabolite Formation
Environmental Persistence, Mobility, and Partitioning in Various Compartments
The search strategy included the use of the compound's systematic name, common synonyms, and its CAS number (2643-95-0) in conjunction with keywords related to the specified topics. The inquiry extended to scientific databases, environmental agencies' public records, and patent literature.
While "this compound" is mentioned in chemical literature, these references are predominantly in the context of its synthesis or its use as a chemical intermediate. This information does not address its biological activities in plants or its behavior and degradation in the environment.
General information on related, broader classes of compounds such as phenylpropanoids and anilines is available. Phenylpropanoids, as a class, are known to play a role in plant defense mechanisms. Similarly, the environmental degradation of aniline has been a subject of study. However, per the strict instructions to focus solely on "this compound," extrapolating this general information would be scientifically inaccurate and would not pertain to the specific compound .
Consequently, without any direct research findings on the chemopreventive, phytopathogenic, or environmental characteristics of "this compound," it is not possible to generate the requested scientifically accurate and detailed article. The absence of data in these specific areas suggests that "this compound" may not have been a subject of extensive research in these particular fields, or such research is not publicly available.
Future Research Directions and Emerging Opportunities for 4 Propenyl Phenylamine
Development of Highly Sustainable and Atom-Economical Synthetic Routes
The future of chemical manufacturing hinges on the development of processes that are both environmentally benign and efficient. For 4-propenyl-phenylamine, a key research direction is the creation of synthetic routes that maximize atom economy and adhere to the principles of green chemistry. Atom economy is a measure of how effectively the atoms in the reactants are utilized in the formation of the desired product, minimizing waste. semanticscholar.org
Recent advancements have moved away from traditional methods toward more sustainable protocols. One promising approach is the chemoselective hydrogenation of 4-nitrostyrene. A hybrid nanocatalyst composed of copper nanoparticles on carbon dots has been shown to achieve over 99% selectivity for 4-aminostyrene with 100% conversion of the starting material. polysciences.com This reaction is notable for its use of an aqueous solvent and visible light irradiation, representing an energy-saving and environmentally friendly process. polysciences.com
Another highly atom-economical strategy involves the direct allylic substitution of alcohols with anilines, where the only byproduct is water. researchgate.net Metal-free catalytic systems, such as those using 1,3-bis(carboxymethyl)imidazolium iodide, have demonstrated the ability to selectively produce 4-allylanilines under mild, solvent-free conditions. researchgate.net Similarly, readily available iron(III)-based imidazolium (B1220033) salts can catalyze the reaction between anilines and allylic alcohols, providing a green and sustainable transformation that avoids toxic or expensive reagents. researchgate.net A scandium-catalyzed reaction has also been shown to be 100% atom-efficient for producing certain allylaniline derivatives. rsc.org
These modern synthetic strategies represent a significant improvement over classical routes that may involve hazardous reagents or generate substantial waste. Future research will likely focus on further optimizing these catalysts for even greater efficiency, scalability, and reusability.
| Synthetic Method | Catalyst System | Key Reactants | Sustainability / Atom Economy Feature | Reference |
|---|---|---|---|---|
| Chemoselective Reduction | Copper Nanoparticles on Carbon Dots | 4-Nitrostyrene, Ammonia Borane | Aqueous solvent, visible light irradiation, >99% selectivity. | polysciences.com |
| Regioselective Allylation | 1,3-bis(carboxymethyl)imidazolium iodide (bcmim-I) | Aniline (B41778), Allylic Alcohol | Metal-free catalyst, mild conditions (80 °C), high regioselectivity for the 4-isomer. | researchgate.net |
| C-Alkylation | Iron(III) based Imidazolium Salts | Aniline, Allylic Alcohol | Water is the only byproduct, avoids expensive/toxic metals. | researchgate.net |
| Benzylic C(sp3)–H Alkenylation | Scandium-based catalyst | Methylanilines, Alkynes | 100% atom-efficiency, straightforward route to functionalized anilines. | rsc.org |
Exploration of Novel Catalytic Functions and Applications
While much research has focused on the synthesis of this compound, an emerging area of interest is the use of its polymerized form, poly(4-aminostyrene), in catalysis. The functional amine groups along the polymer chain provide reactive sites that can be exploited for various catalytic applications. polysciences.com Poly(4-aminostyrene) can enhance reactivity in functionalized polymer networks, serving roles in both catalysis and polymer modification. polysciences.com
The amine groups on the polymer backbone can act as basic sites to catalyze organic reactions. Furthermore, they can serve as ligands to coordinate with and stabilize metal nanoparticles, creating hybrid materials that function as robust, heterogeneous catalysts. These polymer-supported catalysts are easily separable from the reaction mixture, facilitating reuse and minimizing product contamination. This approach aligns with green chemistry principles by improving the lifecycle of the catalyst.
Future research will likely focus on designing and synthesizing well-defined poly(4-aminostyrene)-based catalysts for specific organic transformations. This includes using the polymer as a scaffold to attach more complex catalytic moieties or to create microenvironments that enhance reaction rates and selectivity. The versatility of the amine group allows for its conversion into a wide range of functional groups, opening possibilities for creating catalysts tailored to specific chemical processes. polysciences.com
Design and Integration into Advanced Materials and Devices
The unique bifunctional nature of this compound makes it an ideal monomer for creating advanced materials and devices with tailored properties. Its ability to form conductive polymers and functionalized surfaces is a significant area of ongoing research. acs.org
One of the most promising applications is in the field of electronics and sensors. As a monomer, it can be used to prepare electrically conductive poly(4-vinylaniline)/polyaniline bilayers. acs.org These materials have been successfully grafted onto bacterial cellulose (B213188) to create flexible electrochemical biosensors for applications in regenerative medicine, where both electroactivity and biocompatibility are critical. It can also be used to functionalize carbon nanodots for use in fluorometric biosensors designed for the in vivo detection of substances like mercury and cysteine. researchwithrutgers.com
In materials science, this compound is used as a cross-linking agent in resins, adhesives, and coatings to enhance their mechanical properties and chemical resistance. researchwithrutgers.com Its polymer, poly(4-aminostyrene), is noted for its ability to improve adhesion and compatibility with polar systems, making it useful as a surface modification agent and adhesion promoter in composites and coatings. polysciences.com Furthermore, a novel strategy has been developed to tether stainless steel with a poly(4-vinylaniline)-polyaniline bilayer, which has been shown to mitigate biocorrosion caused by sulfate-reducing bacteria in seawater. acs.org
The future in this domain involves creating more sophisticated materials by copolymerizing this compound with other functional monomers. This will allow for the fine-tuning of electronic, mechanical, and biocompatible properties for specific applications, ranging from advanced medical devices and wound healing hydrogels to high-performance coatings and next-generation sensors. researchwithrutgers.com
| Application Area | Material/Device | Function of this compound | Reference |
|---|---|---|---|
| Biomedical Sensing | Flexible Electrochemical Biosensor | Monomer for conductive and biocompatible poly(4-vinylaniline)/polyaniline bilayer on bacterial cellulose. | |
| Environmental Sensing | Fluorometric Biosensor | Functionalizes carbon nanodots for detection of mercury and cysteine. | researchwithrutgers.com |
| Anti-Corrosion | Bilayer Coating on Stainless Steel | Monomer for poly(4-vinylaniline)-polyaniline coating that mitigates biocorrosion. | acs.org |
| Advanced Coatings | Resins, Adhesives, Coatings | Acts as a cross-linking agent to improve mechanical and chemical resistance. | researchwithrutgers.com |
| Wound Healing | Conductive, Biocompatible Hydrogels | Serves as a precursor for hydrogel preparation. | researchwithrutgers.com |
Deeper Understanding of Molecular Interactions through Advanced Computational and Experimental Synergies
A deeper understanding of the molecular interactions of this compound is crucial for optimizing its use in advanced materials and catalytic systems. Future research will increasingly rely on a synergistic approach that combines advanced computational modeling with experimental validation.
Experimental techniques such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are fundamental for characterizing the structure of monomers and polymers derived from this compound. chem-soc.sinih.gov Spectrophotometric methods can be used to study the charge-transfer complexes that form between the electron-donating aniline moiety and various electron acceptors, providing direct insight into its intermolecular interactions. daneshyari.comnih.gov
Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) offer powerful predictive capabilities. mdpi.com
Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure of the this compound monomer. researchgate.net This allows for the determination of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and electronic behavior. researchgate.net Molecular Electrostatic Potential (MEP) maps can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are invaluable for studying the dynamic behavior of poly(4-aminostyrene). researchgate.net These simulations can model the polymer chain's conformation, self-assembly in solution, and its interactions with surfaces or other molecules at an atomistic level. worktribe.comuic.edu This is particularly important for understanding how it functions as a surface coating or how its chains interact in a hydrogel network. researchgate.net
By combining DFT calculations on the monomer with MD simulations of the polymer and validating these computational models with spectroscopic data, researchers can build a comprehensive picture of the structure-property relationships that govern the performance of materials derived from this compound.
Uncovering Undiscovered Biosynthetic Roles and Synthetic Biology Applications
Currently, there is little evidence to suggest that this compound is a common natural product or that a specific biosynthetic pathway for it exists in nature. Its primary role is as a synthetic building block. However, a significant emerging opportunity lies in integrating this compound into the field of synthetic biology, particularly through the incorporation of unnatural amino acids (UAAs) into proteins. nih.gov
Synthetic biology aims to design and construct new biological parts, devices, and systems. researchwithrutgers.com One powerful technique in this field is reprogramming the genetic code to enable the incorporation of UAAs—amino acids not among the canonical 20—into proteins. nih.gov This allows for the creation of proteins with novel chemical functionalities. nih.gov
Future research could focus on developing a UAA derivative of this compound (e.g., 4-vinyl-L-phenylalanine). By engineering a unique tRNA/aminoacyl-tRNA synthetase pair, this UAA could be site-specifically incorporated into proteins in living cells. researchgate.net The propenyl group would introduce a unique reactive handle into the protein structure, enabling a range of applications:
Bio-conjugation: The vinyl group can participate in "click" chemistry reactions, allowing for the precise attachment of drugs, imaging agents, or other molecules to the protein.
Novel Materials: Proteins containing this UAA could be polymerized or cross-linked to create novel biomaterials with unique mechanical or electronic properties.
Enhanced Catalysis: Placing the UAA in the active site of an enzyme could introduce new catalytic activities. nih.gov
Furthermore, the concept of precursor-directed biosynthesis offers another avenue for exploration. In this approach, synthetic analogs of natural substrates are fed to microorganisms, which can process them into new, non-natural compounds. oregonstate.edu It is conceivable that a microorganism could be engineered or discovered that can functionalize a this compound precursor, integrating it into a more complex molecular scaffold and creating novel bioactive molecules. Cell-free biosynthesis systems also offer a flexible platform for producing UAAs with alkene and alkyne groups, further expanding the toolkit for creating novel biomolecules. nih.gov
Q & A
Q. What ethical guidelines apply to publishing conflicting data on this compound’s applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
